

# KER-047: A Technical Overview of an Investigational ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | KER047   |           |
| Cat. No.:            | B8134263 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2023, Keros Therapeutics has deprioritized the KER-047 program and is exploring strategic partnerships for its continued development.[1] This document summarizes the publicly available scientific and clinical data up to that point.

### **Abstract**

KER-047 is an orally administered, small-molecule inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a key regulator of iron homeostasis.[2][3] Developed by Keros Therapeutics, KER-047 was investigated for the treatment of anemias caused by iron imbalance, such as iron-refractory iron deficiency anemia (IRIDA), and for the rare musculoskeletal disorder fibrodysplasia ossificans progressiva (FOP).[2][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on KER-047, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial findings. While specific structural activity relationship (SAR) data for KER-047 has not been publicly disclosed, this document will provide context based on the known pharmacology of ALK2 inhibitors.

## **Mechanism of Action: Targeting the ALK2 Pathway**

KER-047 is designed to selectively and potently inhibit ALK2, also known as Activin A Receptor, Type I (ACVR1), which is a transforming growth factor-beta (TGF-β) receptor.[2] Dysregulation of ALK2 signaling leads to inappropriately high levels of hepcidin, the master regulator of iron



homeostasis.[5] Elevated hepcidin results in decreased iron availability for red blood cell production, leading to anemia.[5] By inhibiting ALK2, KER-047 aims to reduce hepcidin production, thereby increasing serum iron and transferrin saturation, mobilizing iron stores, and ultimately improving erythropoiesis.[3][5]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:



Click to download full resolution via product page

Caption: Signaling pathway of ALK2 in iron homeostasis and the therapeutic intervention by KER-047.

## **Preclinical and Clinical Development**

KER-047 has undergone preclinical evaluation and progressed to Phase 2 clinical trials.

## **Preclinical Studies**

Preclinical studies in a mouse model of IRIDA demonstrated that a selective ALK2 inhibitor could reduce hepcidin, increase serum iron, and ameliorate anemia, providing the rationale for the clinical development of KER-047.[3]



#### **Phase 1 Clinical Trial**

A randomized, double-blind, placebo-controlled, two-part Phase 1 clinical trial was conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of KER-047.[2][4]

Experimental Protocol: Phase 1 Clinical Trial

- Part 1 (Single Ascending Dose): Healthy volunteers received single oral doses of KER-047 ranging from 1 mg to 300 mg (capsule formulation) and 30 mg to 450 mg (liquid formulation) or placebo.[2]
- Part 2 (Multiple Ascending Dose): Healthy volunteers received daily oral doses of KER-047 (50 mg, 100 mg, 200 mg, and 350 mg of the liquid formulation) or placebo for 7 to 14 days.
   [2]
- Primary Objectives: To assess the safety and tolerability of KER-047.[4]
- Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamic effects of KER-047.

The workflow for the Phase 1 clinical trial is depicted below:





Click to download full resolution via product page

Caption: Workflow of the Phase 1 single and multiple ascending dose clinical trial for KER-047.

Phase 1 Results Summary:



| Parameter                                                                                                        | Observation                                                                    | Citation |
|------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|----------|
| Safety and Tolerability                                                                                          | KER-047 was generally well-<br>tolerated in healthy individuals.               | [6]      |
| Pharmacodynamics                                                                                                 | Dose-related increases in serum iron and transferrin saturation were observed. | [2]      |
| Decreases in serum ferritin were noted, consistent with iron mobilization.                                       | [2]                                                                            |          |
| Decreases in serum hepcidin were observed in the multiple ascending dose cohorts.                                | [2]                                                                            | _        |
| Increases in reticulocyte hemoglobin content were seen, indicating increased iron incorporation into hemoglobin. | [3]                                                                            | _        |

### **Phase 2 Clinical Trial in IRIDA**

An open-label, two-part Phase 2 clinical trial was initiated to evaluate KER-047 in patients with Iron-Refractory Iron Deficiency Anemia (IRIDA).[7]

Experimental Protocol: Phase 2 Clinical Trial in IRIDA

- Part 1 (Dose Escalation): Patients received KER-047 once daily for 14 days, starting at a dose of 25 mg, followed by a 14-day washout period.[7]
- Primary Objective: To assess the safety of KER-047 in patients with IRIDA.[7]
- Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of KER-047.[7]

Phase 2 Preliminary Results (from a single patient in the 25 mg cohort):



| Parameter                                                                                     | Observation                                                                       | Citation |
|-----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|----------|
| Safety                                                                                        | Intermittent dizziness was reported, but no serious adverse events were observed. | [3]      |
| Efficacy Markers                                                                              | Hemoglobin concentration and mean corpuscular volume remained stable.             | [3]      |
| Reticulocyte hemoglobin content increased by day 5 of treatment.                              | [3]                                                                               |          |
| Ferritin levels decreased during treatment and returned to baseline after the washout period. | [3]                                                                               |          |

These preliminary data from a single patient were suggestive of iron redistribution consistent with the mechanism of action of KER-047.[8]

## Structural Activity Relationship (SAR) Context

While specific SAR studies for KER-047 are not publicly available, the broader field of ALK2 inhibitors provides some context. Many small molecule inhibitors of BMP type I receptors, including ALK2, are ATP-competitive and often based on a dorsomorphin scaffold.[9] Research on other 2-aminopyridine-based ALK2 inhibitors has shown that modifications to different parts of the molecule can significantly impact potency, selectivity, and cytotoxicity.[9] For example, methylation at specific positions on the core structure of related compounds has been shown to alter bioactivity and physicochemical properties.[10] The development of potent and selective ALK2 inhibitors with favorable drug-like properties remains an active area of research, with the goal of minimizing off-target effects and improving the therapeutic index.

## Conclusion



KER-047 is a selective ALK2 inhibitor that has demonstrated proof-of-concept in preclinical models and early clinical trials for the treatment of anemias driven by iron imbalance. The available data from Phase 1 and preliminary Phase 2 studies indicate that KER-047 can effectively modulate the ALK2-hepcidin axis, leading to increased iron availability for erythropoiesis. While the clinical development of KER-047 has been deprioritized by Keros Therapeutics, the compound and its target remain of significant interest for the treatment of hematological and musculoskeletal disorders. Further investigation and potential partnerships may yet see this molecule advance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Study to Evaluate the Safety and Preliminary Efficacy of a Response-guided Dose Titration of KER-047 in the Treatment of Functional IDA (Iron Deficiency Anemia).
   [clin.larvol.com]
- 2. Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition - Keros Therapeutics [ir.kerostx.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Document [sec.gov]
- 5. ir.kerostx.com [ir.kerostx.com]
- 6. ifopa.org [ifopa.org]
- 7. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
- 8. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition Keros Therapeutics [ir.kerostx.com]
- 9. researchgate.net [researchgate.net]



- 10. Structure—Bioactivity Relationships of Lapatinib Derived Analogs against Schistosoma mansoni PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KER-047: A Technical Overview of an Investigational ALK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134263#structural-activity-relationship-of-ker-047]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com